![molecular formula C7H16ClNO B2919481 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride CAS No. 2193067-95-5](/img/structure/B2919481.png)
1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride
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Overview
Description
1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride is a chemical compound with the CAS Number: 2193067-95-5 . It has a molecular weight of 165.66 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride is1S/C7H15NO.ClH/c1-6(8)5-7(9)3-2-4-7;/h6,9H,2-5,8H2,1H3;1H
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical form of 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride is a powder . It is stored at room temperature . Unfortunately, the web search results did not provide more detailed physical and chemical properties such as boiling point, melting point, and density.Scientific Research Applications
Neuroscience Research
Given its structural similarity to neurotransmitters, this compound may be used in neuroscience research to study neurotransmitter pathways and receptors. It could serve as a precursor or an analog in the synthesis of molecules designed to interact with neural receptors, providing insights into neurological functions and disorders.
Each of these applications demonstrates the versatility and importance of 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride in scientific research across various fields. The compound’s multifaceted nature allows for its use in diverse areas, contributing significantly to advancements in both fundamental and applied sciences .
Safety and Hazards
The safety information for 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
1-(2-aminopropyl)cyclobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(8)5-7(9)3-2-4-7;/h6,9H,2-5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQRAOMFAOCDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1(CCC1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride |
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